2-Hydroxy-4-trifluoromethoxy-benzoic acid
Overview
Description
2-Hydroxy-4-trifluoromethoxy-benzoic acid is a derivative of salicylic acid, characterized by the presence of a trifluoromethoxy group at the 4-position and a hydroxyl group at the 2-position on the benzene ring.
Mechanism of Action
Mode of Action
It is known that benzoic acid derivatives can interact with various enzymes and receptors in the body, which could potentially lead to changes in cellular functions .
Biochemical Pathways
Similar compounds have been shown to influence various metabolic and signaling pathways . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Result of Action
It is known that benzoic acid derivatives can have a wide range of effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxy-4-trifluoromethoxy-benzoic acid . These factors can include pH, temperature, presence of other substances, and specific conditions within the body. Understanding these factors is crucial for optimizing the use of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-trifluoromethoxybenzyl alcohol with sodium hydride in methyl t-butyl ether, followed by the addition of trichloroacetonitrile at low temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of robust and scalable reaction conditions is essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-trifluoromethoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to alcohols under suitable conditions.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-4-trifluoromethoxy-benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
- 4-Hydroxy-2-trifluoromethyl-benzoic acid
- 3-Amino-4-trifluoromethyl-benzoic acid
- 5-Fluorosalicylic acid
- 4-Fluorosalicylic acid
- 5-Chlorosalicylic acid
- 4-Methylsalicylic acid
- 5-Bromosalicylic acid
Comparison: 2-Hydroxy-4-trifluoromethoxy-benzoic acid is unique due to the presence of both a hydroxyl group and a trifluoromethoxy group, which confer distinct chemical properties. Compared to other similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications in research and industry .
Properties
IUPAC Name |
2-hydroxy-4-(trifluoromethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O4/c9-8(10,11)15-4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLOQRYZOOOBKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479344 | |
Record name | 2-HYDROXY-4-TRIFLUOROMETHOXY-BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851341-52-1 | |
Record name | 2-HYDROXY-4-TRIFLUOROMETHOXY-BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4-(trifluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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